Boc-N-メチル-D-ノルバリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Boc-N-methyl-D-norvaline is widely used in scientific research due to its unique properties:

Peptide Synthesis:

Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Biological Studies: It is employed in studies involving protein structure and function, as well as enzyme-substrate interactions.

作用機序

Target of Action

Boc-N-methyl-D-norvaline is an organic compound containing the protecting group Boc in its chemical structure, as well as the methyl substituent of D-norvaline It’s worth noting that norvaline, a non-proteinogenic α-amino acid, has been reported as a natural component of an antifungal peptide isolated from bacillus subtilis .

Mode of Action

The Boc protecting group, which is part of the Boc-N-methyl-D-norvaline molecule, protects amines as less reactive carbamates in organic synthesis, and is deprotected with acid . The mechanism is straightforward: attack of the nucleophilic amine to the electrophilic anhydride. The carbonate leaving group can release CO2, providing a strong driving force for the reaction .

Biochemical Pathways

The boc protecting group plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent .

Pharmacokinetics

The boc protecting group is known to be resistant to basic hydrolysis, many nucleophiles as well as catalytic hydrogenation .

Result of Action

The boc protecting group is known to play a pivotal role in the synthesis of multifunctional targets, especially in peptide chemistry .

Action Environment

The boc protecting group is known to be stable under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-methyl-D-norvaline typically involves the protection of the amino group of D-norvaline with the Boc group. This is achieved by reacting D-norvaline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: In industrial settings, the production of Boc-N-methyl-D-norvaline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

化学反応の分析

Types of Reactions: Boc-N-methyl-D-norvaline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.

Amidation: Carboxylic acids, acid chlorides, and catalysts like 2-chloropyridine and trifluoromethanesulfonyl anhydride.

Major Products:

Deprotection: Removal of the Boc group yields N-methyl-D-norvaline.

Amidation: Formation of amides with various carboxylic acids.

類似化合物との比較

Boc-N-methyl-L-norvaline: Similar in structure but with the L-isomer of norvaline.

Boc-N-methyl-D-leucine: Another Boc-protected amino acid with a different side chain.

Boc-N-methyl-D-valine: Similar Boc-protected amino acid with a different side chain.

Uniqueness: Boc-N-methyl-D-norvaline is unique due to its specific stereochemistry (D-isomer) and the presence of a methyl group on the amino acid side chain. This combination provides distinct properties that are valuable in peptide synthesis and other applications .

生物活性

Boc-N-methyl-D-norvaline is a synthetic amino acid derivative that has garnered interest in the fields of peptide synthesis and drug development. This compound, characterized by its unique structural features, plays a significant role in various biological activities, particularly in enhancing the stability and functionality of peptides. This article explores the biological activity of Boc-N-methyl-D-norvaline, including its mechanism of action, applications in research, and comparative analysis with related compounds.

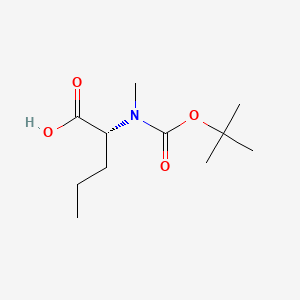

Chemical Structure and Properties

Boc-N-methyl-D-norvaline is an organic compound with the chemical formula C11H21NO4. It contains a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of D-norvaline , which is a non-canonical amino acid. The methyl substitution at the nitrogen atom enhances its lipophilicity and influences its interaction with biological systems.

Target and Mode of Action

The Boc protecting group serves as a protective agent for amines during peptide synthesis, allowing for selective reactions without interference from the amino group. This protection is crucial for synthesizing complex peptides where precise control over functional groups is required. The Boc group can be removed under acidic conditions, facilitating the release of free amino groups for further reaction or incorporation into larger peptide chains.

Biochemical Pathways

Boc-N-methyl-D-norvaline participates in various biochemical pathways, primarily related to peptide synthesis and modification. Its stability under basic conditions makes it suitable for reactions that require prolonged exposure to nucleophiles or catalytic hydrogenation. Additionally, it has been shown to influence protein structure and function by serving as a building block in peptide chains.

Applications in Research

Boc-N-methyl-D-norvaline is utilized in several key areas of scientific research:

- Peptide Synthesis : It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect amino groups while allowing for selective coupling reactions.

- Drug Development : The compound's role in synthesizing peptide-based drugs has been well-documented, particularly in developing therapeutics that target specific biological pathways.

- Biological Studies : Researchers employ Boc-N-methyl-D-norvaline to study enzyme-substrate interactions and protein folding mechanisms. Its incorporation into peptides can provide insights into the stability and activity of various protein structures .

Comparative Analysis with Similar Compounds

A comparison of Boc-N-methyl-D-norvaline with other similar compounds highlights its unique properties:

| Compound | Structure Type | Key Features |

|---|---|---|

| Boc-N-methyl-L-norvaline | L-isomer variant | Similar protective properties |

| Boc-N-methyl-D-leucine | Different side chain | Used in similar applications but with distinct properties |

| Boc-N-methyl-D-valine | Different side chain | Exhibits different biological activities due to structural variations |

Boc-N-methyl-D-norvaline stands out due to its specific stereochemistry (D-isomer) and methyl substitution, which contribute to its unique reactivity and applications in peptide chemistry.

Case Study 1: Peptide Stability Enhancement

In a study examining the effects of non-canonical amino acids on peptide stability, Boc-N-methyl-D-norvaline was incorporated into a cyclic peptide framework. The results indicated that peptides containing this compound exhibited enhanced resistance to proteolytic degradation compared to their canonical counterparts. This finding suggests potential applications in developing more stable therapeutic peptides .

Case Study 2: Inhibition Studies

Research involving Boc-N-methyl-D-norvaline has demonstrated its utility as a tool for studying protease specificity. By substituting traditional amino acids with this compound, researchers were able to elucidate mechanisms of protease inhibition, providing insights into enzyme function and potential therapeutic targets .

特性

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMXBPUTGXWAGA-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。